(S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine
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Overview
Description
(S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine is a complex organic compound featuring a tert-butyldiphenylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine typically involves the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the silylation process . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger volumes while maintaining the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Scientific Research Applications
(S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical syntheses . The tert-butyldiphenylsilyl group is introduced into the molecule, providing chemoselectivity in subsequent reactions. This protection is crucial for achieving high yields and purity in multi-step syntheses.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl (TBDMS) ethers: Similar protecting groups used in organic synthesis.
tert-Butyldiphenylsilyl (TBDPS) ethers: Another variant of silyl protecting groups with similar applications.
Uniqueness
(S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine is unique due to its specific structural configuration and the presence of the tert-butyldiphenylsilyl group, which provides enhanced stability and selectivity compared to other silyl protecting groups .
Properties
Molecular Formula |
C26H31NOSi |
---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
(2S)-1-[tert-butyl(diphenyl)silyl]oxy-2-phenylbut-3-en-2-amine |
InChI |
InChI=1S/C26H31NOSi/c1-5-26(27,22-15-9-6-10-16-22)21-28-29(25(2,3)4,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h5-20H,1,21,27H2,2-4H3/t26-/m1/s1 |
InChI Key |
YNMHUCJHENDXQL-AREMUKBSSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@](C=C)(C3=CC=CC=C3)N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C=C)(C3=CC=CC=C3)N |
Origin of Product |
United States |
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